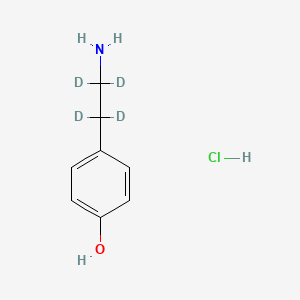

p-Tyramine-d4 Hydrochloride

Vue d'ensemble

Description

Tyramine-d4 (chlorhydrate) est une forme deutérée de la tyramine, un composé monoamine naturel dérivé de l'acide aminé tyrosine. Il est couramment utilisé comme étalon interne pour la quantification de la tyramine par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse . La tyramine elle-même est connue pour son rôle dans l'induction de la libération des catécholamines, qui sont des neurotransmetteurs impliqués dans la réponse de l'organisme au stress et à d'autres fonctions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Tyramine-d4 (chlorhydrate) implique la deutération de la tyramineLes conditions de réaction impliquent souvent l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation d'atomes de deutérium à des positions spécifiques au sein de la molécule .

Méthodes de production industrielle : La production industrielle de Tyramine-d4 (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du composé deutéré. Le produit final est souvent soumis à des tests rigoureux pour confirmer sa pureté isotopique et sa composition chimique .

Analyse Des Réactions Chimiques

Types de réactions : Tyramine-d4 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : La tyramine peut être oxydée pour former des aldéhydes ou des acides correspondants.

Réduction : Les réactions de réduction peuvent convertir la tyramine en ses dérivés aminés correspondants.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de tyramine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Produits majeurs :

Oxydation : Acide 4-hydroxyphénylacétique.

Réduction : Divers dérivés aminés.

Substitution : Dérivés de la tyramine halogénés ou alkylés.

4. Applications de la recherche scientifique

Tyramine-d4 (chlorhydrate) est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Certaines de ses applications comprennent :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification de la tyramine dans divers échantillons.

Biologie : Employé dans des études impliquant la libération et le métabolisme des neurotransmetteurs.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre le métabolisme et la distribution de la tyramine dans l'organisme.

Industrie : Utilisé dans le contrôle de la qualité des produits alimentaires pour surveiller les niveaux de tyramine

5. Mécanisme d'action

Tyramine-d4 (chlorhydrate) exerce ses effets en imitant l'action de la tyramine. La tyramine induit la libération de catécholamines, telles que la norépinéphrine et la dopamine, des terminaisons nerveuses. Cette libération est médiée par l'activation du récepteur 1 associé aux amines traces (TAAR1). L'interaction avec TAAR1 conduit à diverses réponses physiologiques, notamment une augmentation du rythme cardiaque et de la pression artérielle .

Composés similaires :

Tyramine : La forme non deutérée de Tyramine-d4 (chlorhydrate).

Phényléthylamine : Un autre composé monoamine ayant une structure et une fonction similaires.

Octopamine : Une amine biogène ayant des effets physiologiques similaires

Unicité : Tyramine-d4 (chlorhydrate) est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal à des fins analytiques. La présence d'atomes de deutérium confère des propriétés distinctes de spectrométrie de masse, permettant une quantification et une analyse précises de la tyramine dans des échantillons biologiques complexes .

Applications De Recherche Scientifique

Tyramine-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of tyramine in various samples.

Biology: Employed in studies involving neurotransmitter release and metabolism.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tyramine in the body.

Industry: Utilized in the quality control of food products to monitor tyramine levels

Mécanisme D'action

Tyramine-d4 (hydrochloride) exerts its effects by mimicking the action of tyramine. Tyramine induces the release of catecholamines, such as norepinephrine and dopamine, from nerve terminals. This release is mediated through the activation of trace amine-associated receptor 1 (TAAR1). The interaction with TAAR1 leads to various physiological responses, including increased heart rate and blood pressure .

Comparaison Avec Des Composés Similaires

Tyramine: The non-deuterated form of Tyramine-d4 (hydrochloride).

Phenylethylamine: Another monoamine compound with similar structure and function.

Octopamine: A biogenic amine with similar physiological effects

Uniqueness: Tyramine-d4 (hydrochloride) is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of tyramine in complex biological samples .

Activité Biologique

p-Tyramine-d4 Hydrochloride is a stable isotope-labeled compound of tyramine, a biogenic amine involved in various physiological processes. This compound is utilized in research to track metabolic pathways and understand the biological mechanisms of trace amines. This article reviews the biological activity of this compound, focusing on its interactions, effects on neurotransmitter systems, and potential implications in clinical settings.

- Chemical Formula : CHDClNO

- Molecular Weight : 177.66 g/mol

- CAS Number : 1189884-47-6

- Appearance : White solid

This compound is primarily recognized for its role in modulating neurotransmitter release and its interaction with monoamine oxidase (MAO) enzymes. Research indicates that tyramine can influence the levels of catecholamines and other neurotransmitters, potentially affecting mood and behavior.

-

Monoamine Oxidase Inhibition :

- Studies have demonstrated that tyramine derivatives can inhibit MAO activity, which is crucial for the breakdown of monoamines like dopamine and serotonin. Inhibition of MAO leads to increased levels of these neurotransmitters, which can have significant implications for mood regulation and neuroprotection .

-

Trace Amine Receptor Activation :

- p-Tyramine and its isotopically labeled form are known to activate trace amine-associated receptors (TAARs), which are implicated in various neurological functions. Activation of these receptors may modulate dopaminergic signaling pathways, influencing conditions such as depression and Parkinson's disease .

Clinical Implications

Recent research highlights the potential clinical relevance of this compound in understanding neurodegenerative diseases and psychiatric disorders. For instance:

- Parkinson's Disease : Elevated levels of trace amines, including tyramine, have been observed in patients with Parkinson's disease (PD). Studies suggest that these compounds may serve as biomarkers for disease progression, indicating their importance in early diagnosis and treatment strategies .

- Depression : The modulation of monoamines through MAO inhibition by compounds like p-Tyramine-d4 may offer therapeutic avenues for treating depression. The ability to enhance serotonin and dopamine levels could provide a basis for developing antidepressant therapies .

Table 1: Comparison of Biological Activity

| Property | This compound | Tyramine (Natural) |

|---|---|---|

| MAO Inhibition IC50 (μM) | 7.19 ± 0.32 | Varies |

| Trace Amine Receptor Activity | Yes | Yes |

| Clinical Relevance | High | Moderate |

Case Studies

- Study on Trace Amine Levels in Parkinson's Disease :

- Monoamine Modulation in Depression :

Propriétés

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNISDHSYKZAWOK-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662224 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189884-47-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.